molecular formula C9H5F3N2O B8765743 5-(trifluoromethyl)-1H-indazole-7-carbaldehyde CAS No. 1100212-67-6

5-(trifluoromethyl)-1H-indazole-7-carbaldehyde

Cat. No.: B8765743
CAS No.: 1100212-67-6
M. Wt: 214.14 g/mol
InChI Key: WAUYYAVBIIYPLR-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-indazole-7-carbaldehyde is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

1100212-67-6

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-indazole-7-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-1-5-3-13-14-8(5)6(2-7)4-15/h1-4H,(H,13,14)

InChI Key

WAUYYAVBIIYPLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(5-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-7-yl)methanol To a solution of 5-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-7-carbaldehyde (1 g, 2.9 mmol) in ethanol (15 mL) at 0° C. was added sodium borohydride (0.055 g, 1.45 mmol). The ice bath was removed and stirring continued for 15 min. The reaction was cooled to 0° C. and quenched by addition of saturated ammonium chloride. The reaction was concentrated to remove most of the ethanol and poured into diethyl ether. The ethereal was washed with water (2×), then brine, dried over magnesium sulfate, and concentrated to give 0.985 g (98%) as an oil which solidified upon standing. 1H-NMR (CDCl3, 500 MHz) δ 8.08 (s, 1H), 8.00 (s, 1H), 7.57 (d, J=1.2 Hz, 1H), 5.96 (s, 2H), 5.07 (s, 2H), 3.53 (m, 2H), 3.34 (bs, 1H), 0.85 (m, 2H), −0.08 (s, 9H); 13C-NMR (CDCl3, 126 MHz) δ 139.0, 135.1, 125.9, 125.3, 124.52 (q, J=272 Hz), 124.51, 124.2 (q,J=33 Hz), 119.3, 80.1, 66.7, 62.6, 17.8, −1.5.
Name
(5-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-7-yl)methanol
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0 (± 1) mol
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reactant
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5-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-7-carbaldehyde
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1 g
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0.055 g
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reactant
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

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